

Off-Target Kinase Profiling of CBB1007 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: CBB1007 hydrochloride

Cat. No.: B1149965

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target kinase profile of the hypothetical Src family kinase inhibitor, **CBB1007 hydrochloride**, against other well-characterized kinase inhibitors. The following sections detail the experimental data, protocols, and relevant biological pathways to offer an objective assessment of its selectivity and potential for off-target effects.

Comparative Kinase Inhibition Profile

The selectivity of **CBB1007 hydrochloride** was assessed against a panel of 10 representative kinases and compared with two known multi-kinase inhibitors, Dasatinib and Sunitinib. The half-maximal inhibitory concentrations (IC₅₀) were determined using a radiometric kinase assay.

Kinase Target	CBB1007 Hydrochloride IC50 (nM)	Dasatinib IC50 (nM)	Sunitinib IC50 (nM)
SRC (On-Target)	5	0.8	80
ABL1	250	1.1	30
LCK	15	1.5	>10,000
FYN	20	2.0	>10,000
EGFR	>10,000	120	2,500
VEGFR2	1,500	25	5
PDGFR β	2,000	30	8
KIT	3,500	12	15
p38 α (MAPK14)	>10,000	500	7,500
CDK2	>10,000	>10,000	>10,000

Data presented are hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay: Radiometric [^{33}P]-ATP Filter Binding Assay

This assay quantifies the incorporation of a radiolabeled phosphate from [γ - ^{33}P]ATP into a kinase-specific substrate.

- Compound Preparation: **CBB1007 hydrochloride** and reference compounds were serially diluted in DMSO to create a range of concentrations for IC50 determination.
- Assay Plate Preparation: Recombinant human kinases, their respective peptide substrates, and assay buffer were added to a 384-well plate.

- **Compound Addition:** The diluted test compounds or a DMSO vehicle control were added to the wells.
- **Reaction Initiation:** The kinase reaction was initiated by adding a solution containing MgCl_2 and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The plates were incubated at room temperature for a specified time (e.g., 60 minutes).
- **Reaction Termination and Filtration:** The reaction was stopped by the addition of phosphoric acid. The mixture was then transferred to a filter plate, which captures the phosphorylated substrate.
- **Washing:** The filter plate was washed multiple times with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Signal Detection:** Scintillation fluid was added to the wells, and the radioactivity was measured using a microplate scintillation counter.
- **Data Analysis:** The percent inhibition for each compound concentration was calculated relative to the DMSO control. IC_{50} values were determined by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Western Blot Analysis of Substrate Phosphorylation

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.

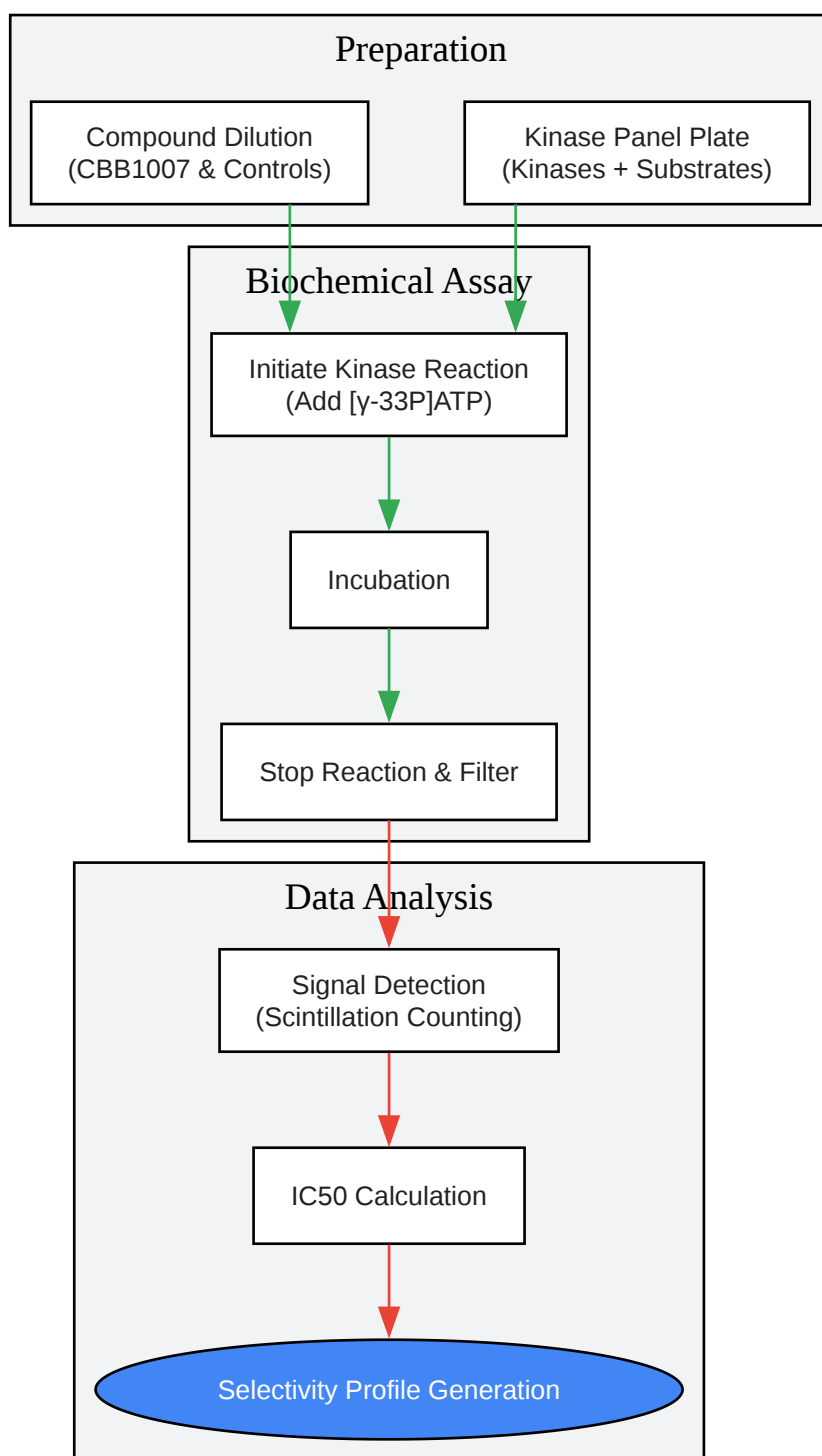
- **Cell Culture and Treatment:** A relevant cell line (e.g., a cancer cell line with activated Src signaling) was cultured to 70-80% confluency. The cells were then treated with various concentrations of **CBB1007 hydrochloride** or a vehicle control for a specified duration (e.g., 2 hours).
- **Cell Lysis:** After treatment, the cells were washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each lysate was determined using a BCA protein assay.

- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane was blocked and then incubated with a primary antibody specific for the phosphorylated form of a known Src substrate (e.g., phospho-paxillin Tyr118). A primary antibody for total paxillin or a housekeeping protein (e.g., GAPDH) was used as a loading control.
- **Detection:** The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Densitometry Analysis:** The band intensities were quantified, and the level of substrate phosphorylation was normalized to the total substrate or loading control.

Visualizations

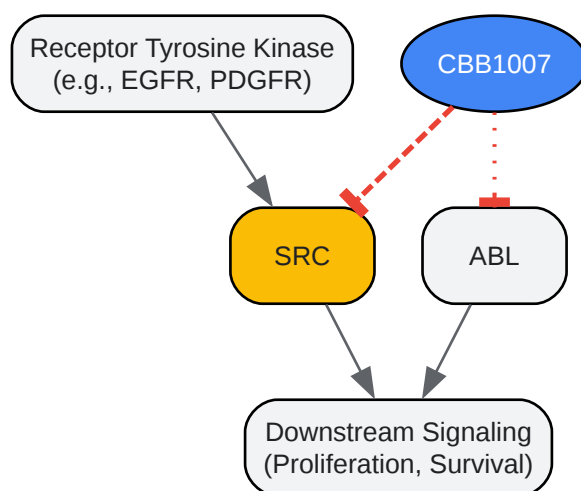
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for off-target kinase profiling and a simplified signaling pathway affected by CBB1007.



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Biochemical kinase profiling workflow.



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Simplified signaling pathway for CBB1007.

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